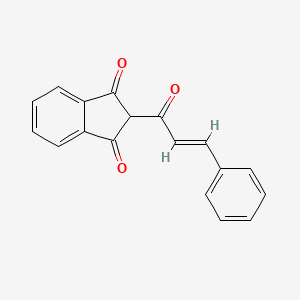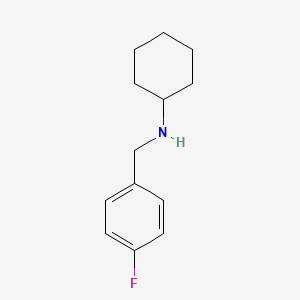
N-(4-fluorobenzyl)cyclohexanamine
Overview
Description
N-(4-fluorobenzyl)cyclohexanamine is an organic compound with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol . It is characterized by a cyclohexane ring bonded to a 4-fluorobenzyl group through an amine linkage. This compound appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and dichloromethane .
Preparation Methods
The synthesis of N-(4-fluorobenzyl)cyclohexanamine typically involves a two-step process :
Formation of N-(4-fluorobenzyl)cyclohexanone: This is achieved by reacting 4-fluorobenzylamine with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride in methanol or ethanol at temperatures ranging from 20°C to 64°C.
Reduction to this compound: The intermediate N-(4-fluorobenzyl)cyclohexanone is then reduced under acidic conditions to yield this compound.
Chemical Reactions Analysis
N-(4-fluorobenzyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-(4-fluorobenzyl)cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(4-fluorobenzyl)cyclohexanamine has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical research, particularly in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorine atom on the benzyl ring can enhance the compound’s binding affinity to certain receptors, influencing biological pathways .
Comparison with Similar Compounds
N-(4-fluorobenzyl)cyclohexanamine can be compared to other similar compounds, such as:
N-(4-chlorobenzyl)cyclohexanamine: Similar in structure but with a chlorine atom instead of fluorine, which may alter its reactivity and binding properties.
N-(4-methylbenzyl)cyclohexanamine: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
N-(4-bromobenzyl)cyclohexanamine: The presence of a bromine atom can influence the compound’s chemical stability and reactivity.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased electronegativity and potential for stronger interactions with biological molecules .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXUEFBZPLQYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359393 | |
| Record name | N-(4-fluorobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-67-4 | |
| Record name | N-(4-fluorobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
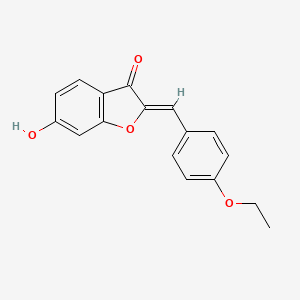
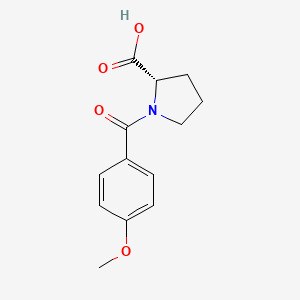
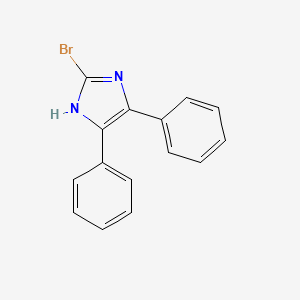
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
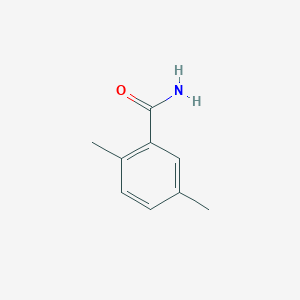
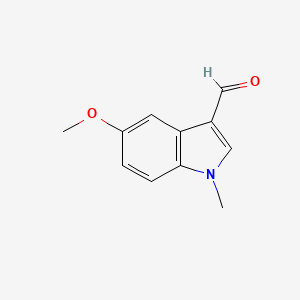
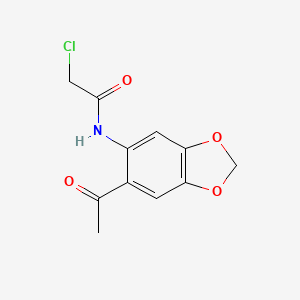
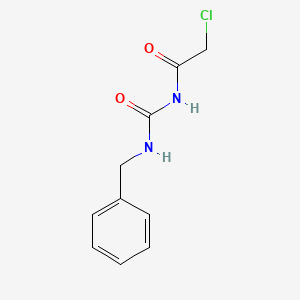
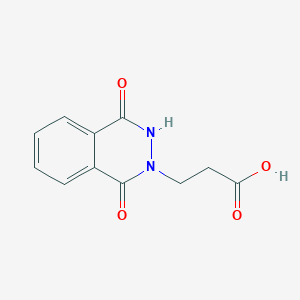
![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)
